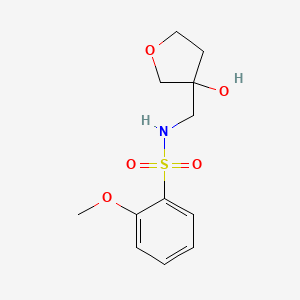

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

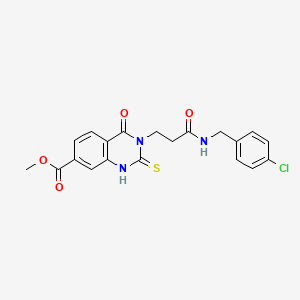

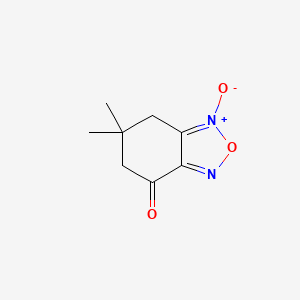

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many biologically active molecules . The molecule also contains a benzenesulfonamide group, which is often found in pharmaceuticals and has a wide range of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the three-dimensional arrangement of atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the hydroxy group on the tetrahydrofuran ring could potentially participate in reactions like esterification or ether formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy group and the sulfonamide group would likely make this compound soluble in polar solvents .Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on sulfonamide derivatives, such as zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, revealing potent cell cycle inhibitors that have advanced to clinical trials. These compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines, respectively, exhibiting preliminary clinical activities in phase I settings (Owa et al., 2002).

Molecular Structure Investigation

The synthesis and characterization of novel sulfonamide compounds, such as N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide, have been detailed, with investigations into their electrochemical and spectroelectrochemical properties. These studies contribute to the understanding of the structural characteristics and potential applications of sulfonamide derivatives in various scientific fields (Kantekin et al., 2015).

Detection of Biological Molecules

A novel fluorescent probe based on sulfonamide derivatives has been synthesized for the selective detection of glutathione and cysteine in living cells. This probe exhibits high selectivity among amino acids and metal ions, demonstrating its utility as a reliable and specific tool for investigating the presence of these important biological molecules in cellular environments (Wei et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by organizations like the Environmental Protection Agency and the Occupational Safety and Health Administration .

properties

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-17-10-4-2-3-5-11(10)19(15,16)13-8-12(14)6-7-18-9-12/h2-5,13-14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAXIQHBBFVXSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2(CCOC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)

![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)

![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)

![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)